molecular formula C11H13NO B8675235 2-Phenyl-3-oxo-piperidine

2-Phenyl-3-oxo-piperidine

Cat. No.: B8675235
M. Wt: 175.23 g/mol
InChI Key: ZGCNTWPBBJTVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-oxo-piperidine is a heterocyclic organic compound featuring a piperidine ring with a phenyl group attached to the second carbon and a ketone group at the third carbon. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-oxo-piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the oxidation of piperidine derivatives using reagents like sodium chlorite under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure can be used to produce the compound efficiently . This method includes steps such as oxidation, cyclization, and purification through recrystallization.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-oxo-piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit biological activities by inhibiting enzymes or interacting with receptors in the body . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-phenylpiperidin-3-one

InChI

InChI=1S/C11H13NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2

InChI Key

ZGCNTWPBBJTVKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(NC1)C2=CC=CC=C2

Origin of Product

United States

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